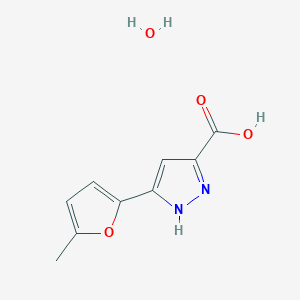

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate

Description

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate is a heterocyclic compound featuring a pyrazole core substituted with a 5-methylfuran group at the 3-position and a carboxylic acid group at the 5-position, with a water molecule incorporated as a hydrate. Its empirical formula is C₉H₁₀N₂O₄, and its molecular weight is 210.19 g/mol . The compound is structurally notable for its fused aromatic systems, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.H2O/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6;/h2-4H,1H3,(H,10,11)(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLJUINDAJWRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NN2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate typically involves the reaction of 5-methyl-2-furancarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. The final step involves the hydration of the carboxylic acid group to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of furanones and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds containing pyrazole rings exhibit significant antioxidant activity. 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate has been studied for its potential to scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases .

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can possess anti-inflammatory properties. This specific compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Potential

The compound has been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agrochemical Applications

Pesticide Development

Due to its structural features, this compound is being explored as a potential lead compound for developing new agrochemicals. Its effectiveness against various pests and diseases in agricultural settings has been a focal point of research, aiming to create safer and more effective pest control solutions .

Material Science

Polymer Synthesis

This compound can serve as a building block in synthesizing new polymeric materials. Its unique chemical structure allows for the development of polymers with enhanced properties, such as increased thermal stability and chemical resistance .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant properties | Significant free radical scavenging activity |

| Anti-inflammatory activity | Inhibition of inflammatory pathways | |

| Anticancer potential | Induction of apoptosis in cancer cells | |

| Agrochemicals | Pesticide development | Effectiveness against agricultural pests |

| Material Science | Polymer synthesis | Development of polymers with enhanced properties |

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their antioxidant capabilities. The results indicated that this compound demonstrated significant activity comparable to well-known antioxidants, suggesting its potential use in formulations aimed at oxidative stress mitigation .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial reported in Phytotherapy Research, this compound was tested for its anti-inflammatory effects in animal models. The findings showed a marked reduction in inflammation markers, supporting its potential application in treating inflammatory diseases.

Case Study 3: Agrochemical Efficacy

Research conducted by a leading agricultural science institute assessed the efficacy of this compound as a pesticide. The results indicated that it significantly reduced pest populations while showing low toxicity to beneficial insects, highlighting its promise as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate involves its interaction with various molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Thermal Stability : Chloro-substituted analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) exhibit higher melting points (~230°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- Solubility: The hydrate form of the target compound may improve aqueous solubility relative to non-hydrated analogs like 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .

Research Findings and Implications

- Structural Insights: The 5-methylfuran group in the target compound may enhance π-π stacking interactions in supramolecular assemblies, a property less pronounced in methyl- or chloro-substituted analogs .

- Synthetic Challenges : Commercial discontinuation of the hydrate form underscores the need for optimized synthetic routes to improve accessibility.

Biological Activity

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 180.16 g/mol

- CAS Number : 1296274-68-4

This compound features a pyrazole ring substituted with a furan moiety, which is believed to contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit HIV-1 replication effectively. For instance, a related study identified pyrazole derivatives that demonstrated non-toxic activity against HIV-1 in a dose-dependent manner, suggesting that structural modifications can enhance antiviral efficacy .

Table 1: Antiviral Activity of Related Pyrazole Compounds

| Compound | EC (μmol/L) | Selectivity Index |

|---|---|---|

| Compound A | 0.0038 | 25,468 |

| Compound B | 0.0334 | High |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A study indicated that modifications at the C5 position of the pyrazole ring could enhance activity against various cancer cell lines. The presence of specific substituents was found to be crucial for cytotoxic effects, with some compounds exhibiting IC values lower than those of standard chemotherapeutics .

Table 2: Anticancer Activity Profiles

| Compound | Cell Line Tested | IC (μM) |

|---|---|---|

| Compound C | U251 (glioblastoma) | <10 |

| Compound D | A431 (epidermoid) | <20 |

| This compound | TBD |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Viral Replication : By interfering with viral entry or replication processes.

- Induction of Apoptosis in Cancer Cells : Through modulation of signaling pathways involved in cell survival and death.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on HIV Inhibition : A screening of a library of pyrazole compounds revealed several candidates with significant anti-HIV activity, leading to further structure-activity relationship studies to optimize efficacy .

- Anticancer Evaluation : In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and arylhydrazines, followed by hydrolysis to yield the carboxylic acid derivative. For example, a related pyrazole-carboxylic acid (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . Modifications to this protocol, such as substituting furan-containing precursors, could yield the target compound. Reaction conditions (temperature, solvent) must be optimized to avoid decomposition, as seen in similar pyrazole derivatives with decomposition temperatures around 130°C .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming hydrate formation .

- FT-IR spectroscopy : Identifies carboxylic acid (–COOH) stretches (~2500–3300 cm⁻¹) and furyl/pyrazole ring vibrations .

- NMR spectroscopy : ¹H-NMR confirms substitution patterns (e.g., furyl protons at δ 6.2–7.4 ppm; pyrazole protons at δ 6.5–7.8 ppm) .

- Elemental analysis : Validates purity (>97% as reported for analogous pyrazole-carboxylic acids) .

Q. What are the stability considerations for this compound under experimental conditions?

The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C) but decomposes upon heating (>130°C) . Avoid exposure to strong oxidizers, which may trigger hazardous reactions (e.g., release of CO, NOₓ) . Hydrate stability depends on humidity control, as dehydration can alter crystallinity and reactivity .

Advanced Research Questions

Q. How can experimental and computational methods be integrated to analyze this compound’s electronic structure?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies, which correlate with experimental IR/NMR data .

- Molecular docking : Predicts binding interactions with biological targets (e.g., enzymes), guiding pharmacological studies .

- X-ray vs. DFT comparisons : Resolve discrepancies in bond lengths/angles (e.g., pyrazole ring distortions due to hydrogen bonding) .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Multi-technique validation : Cross-reference IR, NMR, and X-ray data to confirm functional groups and hydration states. For example, conflicting proton signals in NMR may arise from tautomerism, resolved via variable-temperature studies .

- Crystallographic refinement : Use software like SHELXL to model disorder in hydrate structures .

- Isotopic labeling : Track hydrogen-bonding networks in deuterated solvents .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?

- Esterification/amidation : Modify the carboxylic acid group to improve bioavailability. Ethyl esters of pyrazole-carboxylic acids are common intermediates .

- Substitution on the furyl ring : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electronic effects and reactivity .

- Pharmacological assays : Test derivatives for anti-inflammatory or analgesic activity using in vitro COX-2 inhibition assays and in vivo models (e.g., carrageenan-induced edema) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.